molecular formula C22H23N5O4S B2417633 5-{[4-(furan-2-carbonyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851969-72-7

5-{[4-(furan-2-carbonyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2417633
CAS No.: 851969-72-7
M. Wt: 453.52
InChI Key: SZSHZEAYBDBMKG-UHFFFAOYSA-N
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Description

5-{[4-(furan-2-carbonyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole and Triazole Ring Formation: These rings are often synthesized through cyclization reactions involving thiourea and hydrazine derivatives.

    Piperazine Ring Formation: The piperazine ring is typically formed through the reaction of ethylenediamine with appropriate alkylating agents.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions, such as using coupling reagents like EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(furan-2-carbonyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-{[4-(furan-2-carbonyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as 2-furoic acid and furfuryl alcohol.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and sulfathiazole.

    Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as piperazine citrate and piperazine phosphate.

Uniqueness

5-{[4-(furan-2-carbonyl)piperazin-1-yl](3-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple heterocyclic rings, which imparts diverse chemical properties and potential applications. Its complex structure allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-14-23-22-27(24-14)21(29)19(32-22)18(15-5-3-6-16(13-15)30-2)25-8-10-26(11-9-25)20(28)17-7-4-12-31-17/h3-7,12-13,18,29H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHZEAYBDBMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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